molecular formula C10H11ClO4S B2684071 C10H11ClO4S CAS No. 383135-64-6

C10H11ClO4S

Cat. No.: B2684071
CAS No.: 383135-64-6
M. Wt: 262.7
InChI Key: XJNXILRUPXCQGA-UHFFFAOYSA-N
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Description

. This compound is a derivative of benzenesulfonic acid and is characterized by the presence of a chlorosulfonyl group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2-oxopropyl 4-methylbenzenesulfonate can be achieved through the reaction of methyl benzoate with p-chlorosulfonic acid . The reaction conditions can be adjusted based on the specific requirements of the synthesis, such as temperature, solvent, and reaction time.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-oxopropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the chlorosulfonyl group to other functional groups.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzenesulfonates.

Scientific Research Applications

3-Chloro-2-oxopropyl 4-methylbenzenesulfonate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-oxopropyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group can react with nucleophiles in biological systems, leading to the modification of proteins or other biomolecules. This can result in changes in enzyme activity, signal transduction, or other cellular processes .

Comparison with Similar Compounds

Comparison: 3-Chloro-2-oxopropyl 4-methylbenzenesulfonate is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct chemical properties and reactivity patterns, making it suitable for specific applications in synthesis and research. The presence of the chlorosulfonyl group provides unique reactivity that can be exploited in various chemical transformations.

Properties

IUPAC Name

2-(5-chloro-2-ethylsulfonylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-2-16(14,15)9-4-3-8(11)5-7(9)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNXILRUPXCQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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